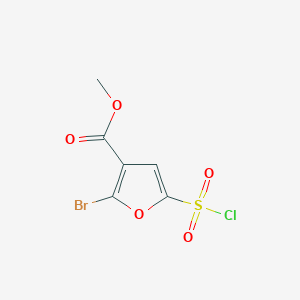

Methyl 2-bromo-5-(chlorosulfonyl)furan-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-bromo-5-(chlorosulfonyl)furan-3-carboxylate” is a chemical compound with the CAS Number: 2138232-95-6 . It has a molecular weight of 303.52 . The IUPAC name for this compound is “methyl 2-bromo-5-(chlorosulfonyl)furan-3-carboxylate” and its Inchi Code is 1S/C6H4BrClO5S/c1-12-6(9)3-2-4(13-5(3)7)14(8,10)11/h2H,1H3 .

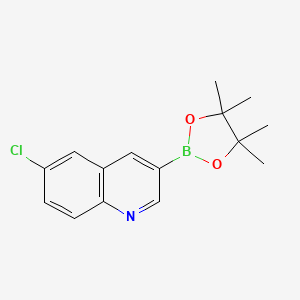

Molecular Structure Analysis

The molecular structure of “Methyl 2-bromo-5-(chlorosulfonyl)furan-3-carboxylate” can be represented by the Inchi Code: 1S/C6H4BrClO5S/c1-12-6(9)3-2-4(13-5(3)7)14(8,10)11/h2H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 2-bromo-5-(chlorosulfonyl)furan-3-carboxylate” has a molecular weight of 303.52 .Aplicaciones Científicas De Investigación

Synthesis of Polysubstituted Furans

Methyl 2-bromo-5-(chlorosulfonyl)furan-3-carboxylate: is a versatile intermediate in the synthesis of polysubstituted furans, which are compounds with significant biological activity. For instance, it can be used to synthesize derivatives that have anticancer properties or act as enzyme inhibitors .

Development of Antiparasitic Agents

The compound’s derivatives have been explored for their antiparasitic activity. By modifying the furan ring, researchers can create new molecules that may inhibit the growth of parasites, contributing to the treatment of parasitic infections .

Bio-based Material Synthesis

As part of furan platform chemicals (FPCs), Methyl 2-bromo-5-(chlorosulfonyl)furan-3-carboxylate can be derived from biomass. This aligns with the industry’s shift towards sustainable and renewable resources, moving away from traditional petroleum-based chemicals .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a building block for constructing complex molecules. Its functional groups make it a promising candidate for developing new drugs with various therapeutic effects .

Chemical Synthesis

The compound is used in chemical synthesis, where its reactivity due to the bromo and chlorosulfonyl groups allows for multiple reactions, including substitutions and additions, to create a wide array of chemical structures .

Material Science Applications

In material science, the compound’s derivatives could be used to modify surfaces or create new polymers with specific properties, such as increased durability or conductivity .

Analytical Chemistry

Methyl 2-bromo-5-(chlorosulfonyl)furan-3-carboxylate: can be used in analytical chemistry as a reagent or a standard for calibrating instruments, ensuring accurate measurements in various analyses .

Chromatography

Due to its unique structure, the compound can be utilized in chromatography as a reference compound to help identify and quantify other substances within a mixture .

Safety and Hazards

Direcciones Futuras

The future directions for “Methyl 2-bromo-5-(chlorosulfonyl)furan-3-carboxylate” could involve further exploration of its synthesis, chemical reactions, and potential applications. As a furan derivative, it could be used as a building block in organic synthesis and could have potential applications in various fields of research .

Propiedades

IUPAC Name |

methyl 2-bromo-5-chlorosulfonylfuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO5S/c1-12-6(9)3-2-4(13-5(3)7)14(8,10)11/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTVKUGFMPLMAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC(=C1)S(=O)(=O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2858146.png)

![2-Chloro-1-[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B2858147.png)

![1-(2-Oxabicyclo[2.2.1]heptan-1-yl)ethanol](/img/structure/B2858150.png)

![N-benzyl-1,9-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2858158.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2858159.png)

![1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-4-phenyl-1H-pyrazol-5-ylamine](/img/structure/B2858161.png)

![N-(5-chloro-2-methoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2858162.png)

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2858165.png)

![4-butoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2858166.png)